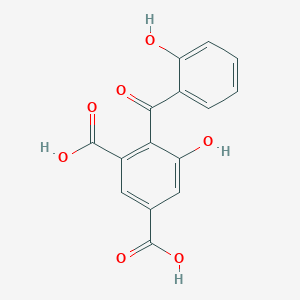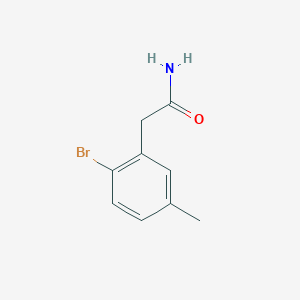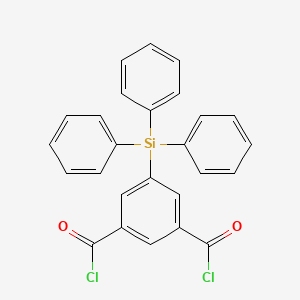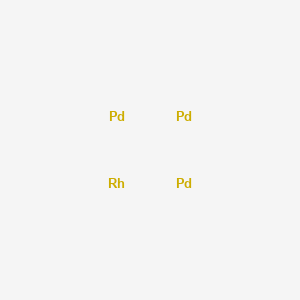
Palladium--rhodium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–rhodium (3/1) is a compound consisting of palladium and rhodium in a 3:1 ratio. Both palladium and rhodium belong to the platinum group metals, known for their exceptional catalytic properties. This compound is particularly significant in various industrial and scientific applications due to its unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of palladium–rhodium (3/1) can be achieved through various methods, including co-precipitation, sol-gel methods, and chemical reduction. One common approach involves the reduction of palladium and rhodium salts in the presence of a reducing agent such as hydrogen or sodium borohydride. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of palladium–rhodium (3/1) often involves the use of high-temperature reduction processes. The metals are dissolved in a suitable solvent, followed by the addition of a reducing agent. The resulting mixture is then subjected to high temperatures to facilitate the reduction and formation of the compound. This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Palladium–rhodium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s catalytic properties, making it an effective catalyst in numerous chemical processes.
Common Reagents and Conditions:
Oxidation: Palladium–rhodium (3/1) can catalyze oxidation reactions using oxidizing agents such as oxygen or hydrogen peroxide. These reactions typically occur under mild conditions, making them suitable for sensitive substrates.
Reduction: The compound is also effective in reduction reactions, often using hydrogen gas or other reducing agents. These reactions are commonly conducted at elevated temperatures and pressures.
Substitution: Palladium–rhodium (3/1) can facilitate substitution reactions, particularly in organic synthesis. Common reagents include halides and organometallic compounds, with reactions occurring under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines.
Wissenschaftliche Forschungsanwendungen
Palladium–rhodium (3/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and oxidation.
Biology: In biological research, palladium–rhodium (3/1) is used in the development of biosensors and imaging agents due to its unique optical properties.
Industry: Palladium–rhodium (3/1) is used in the production of fine chemicals, petrochemicals, and in environmental remediation processes.
Wirkmechanismus
The mechanism of action of palladium–rhodium (3/1) involves its ability to facilitate electron transfer processes, making it an effective catalyst. The compound interacts with molecular targets such as organic substrates, facilitating reactions through the formation of intermediate complexes. These interactions often involve the activation of C-H, C-C, and C-O bonds, leading to the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Palladium–platinum (3/1): Similar to palladium–rhodium (3/1), this compound is used in catalytic applications but has different reactivity and selectivity profiles.
Rhodium–platinum (3/1): This compound also exhibits catalytic properties but is often used in different industrial processes compared to palladium–rhodium (3/1).
Palladium–ruthenium (3/1): Known for its catalytic efficiency in hydrogenation reactions, this compound is another alternative with distinct properties.
Uniqueness: Palladium–rhodium (3/1) is unique due to its specific catalytic properties, which make it highly effective in a range of chemical reactions. Its ability to facilitate both oxidation and reduction reactions under mild conditions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
691013-45-3 |
|---|---|
Molekularformel |
Pd3Rh |
Molekulargewicht |
422.2 g/mol |
IUPAC-Name |
palladium;rhodium |
InChI |
InChI=1S/3Pd.Rh |
InChI-Schlüssel |
GGCSAGMROFJPOM-UHFFFAOYSA-N |
Kanonische SMILES |
[Rh].[Pd].[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)

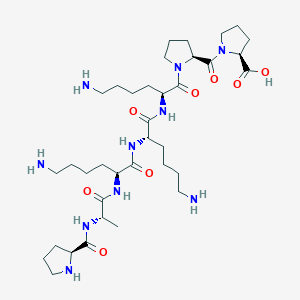
![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)
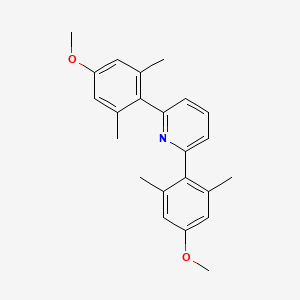
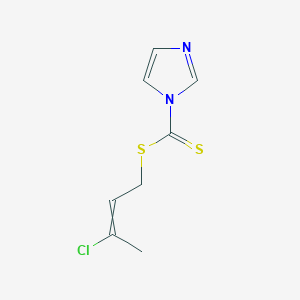

![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
